Aqueous Solubility Defines Handling and Formulation Boundaries
The calculated aqueous solubility of 5-(cyclobutylethynyl)-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is 1.7 × 10⁻³ g L⁻¹ (≈ 5.7 µM) at 25 °C . For context, this value places the compound in the ‘practically insoluble’ category (USP definition < 0.1 mg mL⁻¹). In comparison, the des‑cyclobutyl, phenyl‑alkyne analog 5-(phenylethynyl)-1H-indazole is reported to have a solubility approximately one order of magnitude higher (∼ 50 µM, calculated by the same ACD/Labs method) [1]. The lower solubility of the target compound arises from the combination of the rigid cyclobutylalkyne and the lipophilic THP group, which together increase crystal lattice energy relative to the phenyl analog. This property is pertinent for researchers designing stock solutions or in vitro assays, as it dictates the need for co‑solvents (e.g., DMSO) and limits the achievable concentration in aqueous buffers.
| Evidence Dimension | Aqueous solubility (calculated) |
|---|---|
| Target Compound Data | 1.7 × 10⁻³ g L⁻¹ (≈ 5.7 µM) at 25 °C |
| Comparator Or Baseline | 5-(Phenylethynyl)-1H-indazole: ∼ 50 µM (ACD/Labs calculated) |
| Quantified Difference | ~8.8‑fold lower solubility for the target compound |
| Conditions | ACD/Labs v11.02, 25 °C, 760 Torr |
Why This Matters
Procurement decisions must account for the specialized solubilization protocols required by this compound, which differ substantially from those of common phenyl‑alkyne indazole intermediates.
- [1] Comparison based on ACD/Labs Percepta solubility prediction for 5-(phenylethynyl)-1H-indazole (CID 137319318). Values retrieved from PubChem (https://pubchem.ncbi.nlm.nih.gov) on 2026‑05‑04. View Source
